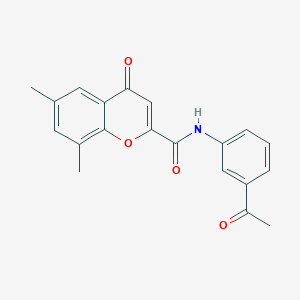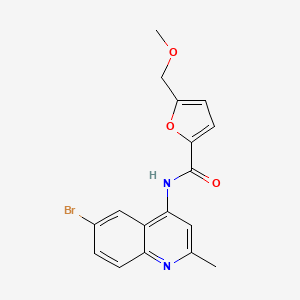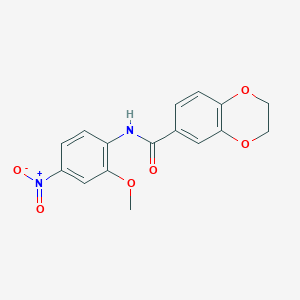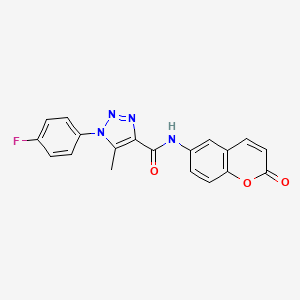
N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule. It contains an acetylphenyl group, a chromene ring, and a carboxamide group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the chromene ring, the introduction of the acetylphenyl group, and the formation of the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The chromene ring system is a fused ring structure that includes a benzene ring and a heterocyclic pyran ring. The acetylphenyl group would add further complexity to the structure .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The chromene ring, for example, might undergo electrophilic aromatic substitution reactions. The carboxamide group could participate in a variety of reactions, including hydrolysis and condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents. The chromene ring might contribute to its UV/Vis absorption properties .
作用機序
N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is believed to act as a scavenger of reactive oxygen species, which are molecules that can cause damage to cells and tissues. It is also thought to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
This compound has been shown to have a number of beneficial biochemical and physiological effects. In laboratory studies, it has been shown to reduce levels of oxidative stress, and to reduce levels of inflammatory markers in cells and tissues. It has also been shown to reduce levels of cholesterol and triglycerides in the blood, and to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The main advantage of using N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide in laboratory experiments is that it is a relatively safe and non-toxic compound. It is also relatively easy to synthesize, and has a wide range of applications. The main limitation is that it is a relatively expensive compound, and so may not be suitable for use in large-scale experiments.
将来の方向性
There is considerable potential for further research into the use of N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide in scientific research. Possible future directions include the development of new synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its effects on human health. Other possible areas of study include the elucidation of its mechanism of action, and the development of new therapeutic applications.
合成法
N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can be synthesized using a variety of methods, including the condensation of 3-acetylphenol and 2-carboxybenzaldehyde in the presence of an acid catalyst. The reaction is typically carried out in aqueous solution at a temperature of around 80°C. The resulting product is a yellow solid, which can be purified by recrystallization.
科学的研究の応用
N-(3-acetylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a number of applications in scientific research, including in the fields of biochemistry, pharmacology, and molecular biology. It is often used as a reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. In addition, it has been used as a precursor in the synthesis of a number of complex natural products.
Safety and Hazards
特性
IUPAC Name |
N-(3-acetylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-11-7-12(2)19-16(8-11)17(23)10-18(25-19)20(24)21-15-6-4-5-14(9-15)13(3)22/h4-10H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETMFFKMPVSHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(difluoromethoxy)phenyl]-3-(morpholine-4-sulfonyl)benzamide](/img/structure/B6420907.png)
![1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane](/img/structure/B6420909.png)

![4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B6420914.png)
![6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6420922.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B6420924.png)
![2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6420930.png)
![2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B6420931.png)
![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B6420934.png)
![2-[2-(diethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B6420936.png)

![methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate](/img/structure/B6420968.png)

![4-(3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine](/img/structure/B6420991.png)